REACTION_CXSMILES
|
[Na].C[CH:3]([CH3:9])[CH:4]([CH:7]=O)[C:5]#[N:6].Cl.[NH2:11][C:12]1[S:13][CH:14]=[CH:15]C=1>CO>[S:13]1[C:12]2=[N:11][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=[C:9]2[CH:15]=[CH:14]1 |f:0.1,^1:0|
|
Name
|
3,3-Dimethyl-2-formyl propionitrile sodium
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
[Na].CC(C(C#N)C=O)C
|
Name
|
3,3-Dimethyl-2-formyl propionitrile sodium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].CC(C(C#N)C=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
hexachlorostannate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.04 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously with 5% MeOH/CHCl3 (105 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction continued refluxing for another 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
the reaction is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The purple residue is dissolved in H2O (60 mL)
|
Type
|
FILTRATION
|
Details
|
the slurry is filtered
|
Type
|
TEMPERATURE
|
Details
|
while heating to 55° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated to a green oil
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 130 g slurry-packed silica
|
Type
|
WASH
|
Details
|
eluting with 30% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2C1=NC=C(C2)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |